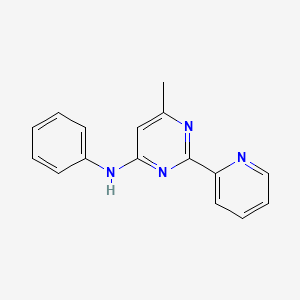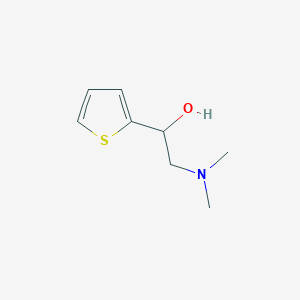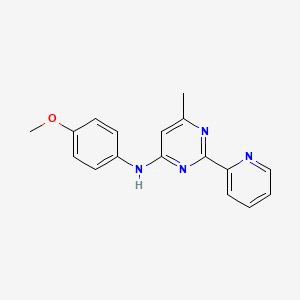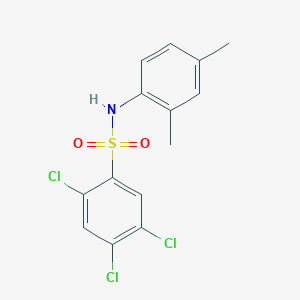
6-methyl-N-phenyl-2-pyridin-2-ylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-N-phenyl-2-pyridin-2-ylpyrimidin-4-amine is a chemical compound that belongs to the pyrimidine family. It has been the subject of scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 6-methyl-N-phenyl-2-pyridin-2-ylpyrimidin-4-amine involves the inhibition of specific enzymes and proteins that are involved in disease processes. For example, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. It has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory molecules, and reduce the accumulation of amyloid beta, a protein that is associated with Alzheimer's disease. It has also been shown to improve motor function in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-methyl-N-phenyl-2-pyridin-2-ylpyrimidin-4-amine in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to investigate the role of these targets in disease processes. However, one limitation is that the compound may have off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 6-methyl-N-phenyl-2-pyridin-2-ylpyrimidin-4-amine. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an anti-cancer agent, particularly in combination with other drugs. Further research is also needed to investigate the safety and efficacy of this compound in humans.
Conclusion:
This compound is a chemical compound that has shown promise as a therapeutic agent for various diseases. Its specificity for certain enzymes and proteins makes it a valuable tool for investigating disease processes. While there are still limitations and challenges associated with its use, further research on this compound has the potential to lead to new treatments and therapies for a range of diseases.
Synthesemethoden
The synthesis of 6-methyl-N-phenyl-2-pyridin-2-ylpyrimidin-4-amine involves the reaction of 2-aminopyridine with 4-chloro-6-methyl-2-aminopyrimidine in the presence of a palladium catalyst. The resulting compound is then reacted with phenylboronic acid in the presence of a base to yield the final product.
Wissenschaftliche Forschungsanwendungen
Research on 6-methyl-N-phenyl-2-pyridin-2-ylpyrimidin-4-amine has focused on its potential as a therapeutic agent for various diseases. Studies have shown that this compound has anti-cancer, anti-inflammatory, and anti-viral properties. It has also been investigated as a potential treatment for Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
6-methyl-N-phenyl-2-pyridin-2-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4/c1-12-11-15(19-13-7-3-2-4-8-13)20-16(18-12)14-9-5-6-10-17-14/h2-11H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUAFQKJIZMNID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=N2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-N,N-dimethyl-5-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]benzenesulfonamide](/img/structure/B7463322.png)
![N-[2-(2-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7463330.png)
![Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate](/img/structure/B7463331.png)
![2-(2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B7463339.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-nitroisoquinolin-5-amine](/img/structure/B7463342.png)
![3-Methylsulfanyl-1-oxopyrido[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B7463352.png)
![4-amino-N-cyclopropyl-N-[(4-fluorophenyl)methyl]-3-nitrobenzamide](/img/structure/B7463367.png)
![4-[2-[2-[[1-(Difluoromethyl)imidazol-2-yl]methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]benzenesulfonamide](/img/structure/B7463378.png)


![2,4,6-trimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7463401.png)

![[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7463421.png)
